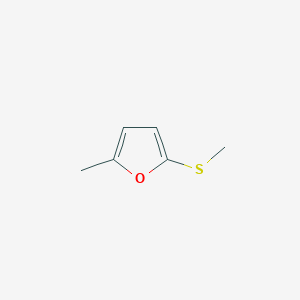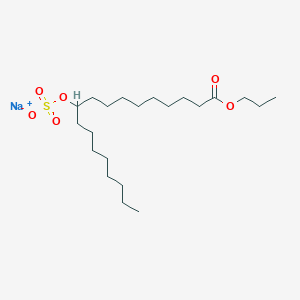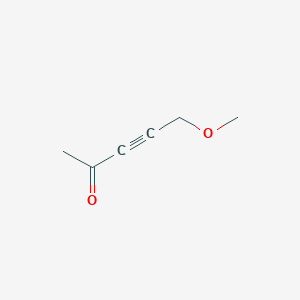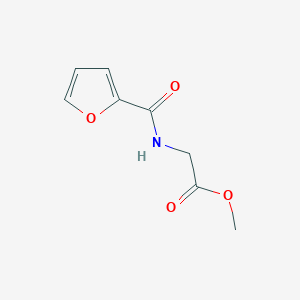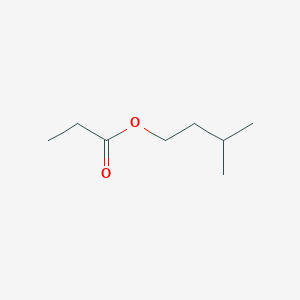
2-苯基喹唑啉-4-胺
描述
2-Phenylquinazolin-4-amine is a heterocyclic aromatic compound that belongs to the quinazoline family It is characterized by a quinazoline core with a phenyl group at the 2-position and an amine group at the 4-position
科学研究应用
2-Phenylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of materials with specific electronic properties.
作用机制
Target of Action
The primary target of 2-Phenylquinazolin-4-amine is NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is a cytosolic enzyme that catalyzes the obligatory two-electron reduction of many endogenous and environmental quinones using flavin adenine dinucleotide as a cofactor . Another target is Cytochrome P450 1B1 (CYP1B1) , which contributes to the metabolic inactivation of chemotherapeutics when overexpressed in tumor cells .
Mode of Action
2-Phenylquinazolin-4-amine interacts with its targets by inducing the cytoprotective enzyme NQO1 . It also inhibits CYP1B1, thereby preventing the metabolic inactivation of chemotherapeutics .
Biochemical Pathways
The compound affects the NQO1 pathway, leading to the reduction of many endogenous and environmental quinones . This results in the metabolism of reactive quinones and quinone imines to their less reactive and less toxic hydroquinone forms . In the case of CYP1B1, the compound prevents the metabolic inactivation of chemotherapeutics, which can help in reversing drug resistance .
Pharmacokinetics
It has been observed that the compound demonstrates improved water solubility , which can potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 2-Phenylquinazolin-4-amine’s action include the induction of NQO1, leading to the metabolism of reactive quinones to less reactive forms . It also inhibits CYP1B1, reducing the metabolic inactivation of chemotherapeutics and potentially reversing drug resistance .
Action Environment
It is known that the compound’s activity can be concentration-dependent .
生化分析
Biochemical Properties
2-Phenylquinazolin-4-amine has been identified as a potent inducer of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme catalyzes the two-electron reduction of various endogenous and environmental quinones using flavin adenine dinucleotide as a cofactor . The interaction between 2-Phenylquinazolin-4-amine and NQO1 suggests that this compound may play a significant role in detoxification processes, as NQO1 is known to metabolize reactive quinones and quinone imines to their less reactive and less toxic hydroquinone forms .
Cellular Effects
The effects of 2-Phenylquinazolin-4-amine on cellular processes are primarily related to its interaction with NQO1 . By inducing NQO1, 2-Phenylquinazolin-4-amine can influence cell function by promoting the detoxification of reactive quinones, potentially protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of 2-Phenylquinazolin-4-amine involves its interaction with NQO1 . This compound has been found to induce NQO1 in a concentration-dependent manner, suggesting that it may bind to this enzyme and enhance its activity
Metabolic Pathways
2-Phenylquinazolin-4-amine is involved in the metabolic pathway of NQO1 . This enzyme uses either NADH or NADPH as hydride donors in the reduction of quinones
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinazolin-4-amine typically involves the condensation of anthranilic acid derivatives with benzylamines. One common method includes the reaction of 2-aminobenzamide with benzyl alcohol under oxidative conditions. This reaction can be catalyzed by transition metals such as copper or iron, often in the presence of oxidizing agents like sodium azide .
Industrial Production Methods: Industrial production of 2-Phenylquinazolin-4-amine may involve multi-step synthesis starting from commercially available ortho-halogenated benzonitriles, aldehydes, and sodium azide. The process includes consecutive iron-mediated [3 + 2] cycloaddition, copper-catalyzed nucleophilic aromatic substitution, reduction, cyclization, oxidation, and copper-catalyzed denitrogenation sequences .
化学反应分析
Types of Reactions: 2-Phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and transition metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that may include the use of bases or acids as catalysts.
Major Products:
Oxidation: Quinazolinones.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
相似化合物的比较
2-Phenylquinazolin-4-one: Differing by the presence of a carbonyl group at the 4-position instead of an amine.
2-Carboranylquinazoline: Contains a carborane moiety, which enhances its ability to reverse drug resistance in cancer cells.
N-Phenylquinazolin-4-amine derivatives: These compounds have variations in the substituents on the phenyl ring, affecting their biological activity.
Uniqueness: 2-Phenylquinazolin-4-amine is unique due to its specific structural features that allow it to interact effectively with protein kinases, making it a valuable scaffold in drug discovery. Its ability to undergo various chemical modifications further enhances its versatility in scientific research and industrial applications.
属性
IUPAC Name |
2-phenylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMTZOWFJHGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459820 | |
| Record name | 2-Phenylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-44-2 | |
| Record name | 2-Phenylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Phenylquinazolin-4-amine derivatives have been shown to exert their biological effects through various mechanisms. For instance, some derivatives act as non-nucleoside inhibitors of bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase (RdRp) []. These inhibitors bind to a pocket located in the fingers and thumb domains of the enzyme, distinct from the binding site of other known inhibitors like thiosemicarbazone []. This interaction ultimately disrupts viral replication. Another study demonstrated that certain 2-phenylquinazolin-4-amine derivatives can induce NAD(P)H:quinone oxidoreductase 1 (NQO1) activity in murine cells by potentially inhibiting the Keap1–Nrf2 protein–protein interaction []. This inhibition leads to Nrf2 accumulation and increased NQO1 gene expression, potentially offering protection against reactive oxygen species (ROS) [].
A: While specific spectroscopic data isn't available in the provided abstracts, the molecular formula of 2-phenylquinazolin-4-amine is C14H11N3, and its molecular weight is 221.26 g/mol. The structure consists of a quinazoline ring system with a phenyl substituent at the 2-position and an amine group at the 4-position. Structural characterization of derivatives is often performed using techniques like 1H NMR, 13C NMR, IR, mass spectrometry, and X-ray crystallography [, , ].
A: Research indicates that modifications to the 2-phenylquinazolin-4-amine scaffold significantly impact its biological activity. For example, introducing a carborane cage as a phenyl mimic in the structure resulted in enhanced cytotoxicity, inhibition of the human ABCG2 transporter, and reversal of BCRP-mediated mitoxantrone resistance in cancer cells compared to organic analogues []. Furthermore, studies exploring 2-phenylquinazolin-4-amine derivatives as BVDV inhibitors revealed that substitutions on the amine group at the 4-position, particularly with piperazine rings, significantly improved antiviral activity and selectivity index [, ]. These findings suggest that systematic modifications of the 2-phenylquinazolin-4-amine core can be employed to fine-tune its biological properties.
A: Molecular docking studies have been employed to investigate the interaction of 2-phenylquinazolin-4-amine derivatives with their biological targets. For instance, docking studies revealed that certain derivatives could potentially inhibit the Keap1–Nrf2 protein–protein interaction by binding to the Keap1–Nrf2-binding domain []. Additionally, in the development of BVDV inhibitors, molecular modeling elucidated the binding mode of active 2-phenylquinazolin-4-amine derivatives within a pocket in the fingers and thumb domains of the viral RdRp []. These computational approaches provide valuable insights into the binding interactions and molecular mechanisms underlying the observed biological activities.
A: Yes, several synthetic routes have been developed for 2-phenylquinazolin-4-amines. A particularly efficient method involves a Fe/Cu relay-catalyzed domino reaction []. This strategy utilizes readily available starting materials like ortho-halogenated benzonitriles, aldehydes, and sodium azide to construct the quinazoline core through a sequence of iron-mediated [3 + 2] cycloaddition, copper-catalyzed SNAr, reduction, cyclization, oxidation, and copper-catalyzed denitrogenation reactions []. Another approach utilizes a one-pot synthesis via cyanation followed by rearrangement of ortho-substituted 2-halo-N-arylbenzamides []. This method allows for the synthesis of diverse 2-phenylquinazoline derivatives, including 2-phenylquinazolin-4-amine, by adjusting the reaction solvent [].
A: While the provided abstracts lack specific details about the stability and formulation of 2-phenylquinazolin-4-amine itself, some studies on its derivatives offer relevant information. Research on 2-phenylquinazolin-4-amine derivatives as BVDV inhibitors examined their stability in biological media []. Specifically, one promising compound exhibited favorable solubility in different media and high stability in murine and bovine plasma, indicating its potential for further development [].
A: While not explicitly mentioned for the parent compound, various analytical techniques are used to characterize and quantify 2-phenylquinazolin-4-amine derivatives. These include NMR spectroscopy (1H NMR and 13C NMR), IR spectroscopy, and mass spectrometry [, , ]. Additionally, X-ray crystallography can be used to determine the three-dimensional structure of synthesized compounds [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


